molecular formula C8H7FN2 B3219676 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-73-3

6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219676
CAS No.: 1190319-73-3
M. Wt: 150.15 g/mol
InChI Key: FYRDRNXCLBZAKT-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine ( 1190319-73-3) is a high-value fluorinated heterocyclic compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 7 FN 2 and a molecular weight of 150.15 g/mol, this pyrrolopyridine derivative is part of the 7-azaindole class of scaffolds, which are known to mimic purine bases, facilitating interactions with a variety of biological targets . The core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure is recognized as a privileged scaffold in drug discovery, found in compounds with a wide range of biological activities, including antiproliferative, protein-kinase inhibitory, and anti-inflammatory effects . Specifically, this and analogous pyrrolopyridine structures are being actively investigated for their potential as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) and Fibroblast Growth Factor Receptors (FGFRs) . PDE4B is a promising target for inflammatory diseases and central nervous system (CNS) disorders , while FGFRs are critically implicated in tumorigenesis, making their inhibitors attractive for cancer therapy . The incorporation of a fluorine atom and a methyl group on this scaffold allows researchers to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it an excellent starting point for lead optimization programs. Please Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRDRNXCLBZAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of the 6 Fluoro 2 Methyl 1h Pyrrolo 3,2 B Pyridine Core

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Moiety

The pyrrole ring of the 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine system is activated towards electrophilic aromatic substitution due to the electron-donating character of the nitrogen atom. Theoretical and experimental studies on related azaindole systems suggest that substitution will preferentially occur at the C3 position, which possesses the highest electron density.

Common electrophilic substitution reactions applicable to this moiety include:

Halogenation: Introduction of bromine or chlorine at the C3 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration at the C3 position can be accomplished using standard nitrating agents such as nitric acid in sulfuric acid, typically at low temperatures to control selectivity.

Sulfonation: The introduction of a sulfonic acid group at the C3 position can be carried out using sulfur trioxide in pyridine (B92270).

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, at the C3 position, usually employing a Lewis acid catalyst.

The general mechanism for these reactions involves the attack of the electron-rich pyrrole ring on the electrophile, forming a resonance-stabilized cationic intermediate (the sigma complex), followed by deprotonation to restore aromaticity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagent ExamplePredicted Major Product
BrominationN-Bromosuccinimide (NBS)3-Bromo-6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine
NitrationHNO₃/H₂SO₄6-Fluoro-2-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
AcylationAcetyl chloride/AlCl₃1-(6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Nucleophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the electronegative fluorine atom at the C6 position. This makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a Meisenheimer-like intermediate. The subsequent departure of the fluoride (B91410) ion, a good leaving group, restores the aromaticity of the pyridine ring.

A variety of nucleophiles can be employed in these reactions, including:

Amines: Primary and secondary amines can displace the fluorine to form the corresponding 6-amino derivatives.

Alkoxides and Thiolates: These nucleophiles can be used to introduce alkoxy and alkylthio groups at the C6 position.

Carbon nucleophiles: Under appropriate conditions, stabilized carbanions can also participate in SNAr reactions.

The rate of these substitutions is influenced by the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and polar aprotic solvents favor the reaction.

Table 2: Examples of Nucleophilic Aromatic Substitution on the Pyridine Moiety

NucleophileReagent ExampleProduct
AmineAmmonia (NH₃)2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
AlkoxideSodium methoxide (B1231860) (NaOMe)6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
ThiolateSodium thiophenoxide (NaSPh)2-Methyl-6-(phenylthio)-1H-pyrrolo[3,2-b]pyridine

Directed C-H Functionalization Strategies

Modern synthetic methodologies have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. For the this compound scaffold, directed C-H functionalization strategies can be envisioned for various positions.

C3-H Functionalization of the Pyrrole Ring: The inherent reactivity of the C3 position of the pyrrole ring can be exploited for direct arylation, alkenylation, or alkynylation reactions, often catalyzed by transition metals like palladium or rhodium.

C-H Functionalization of the Pyridine Ring: The pyridine ring's C-H bonds are generally less reactive towards electrophilic functionalization. However, transition metal-catalyzed reactions, often guided by a directing group, can achieve regioselective functionalization. For instance, a directing group installed at the N1 position of the pyrrole ring could potentially direct functionalization to the C7 position of the pyridine ring.

These strategies are highly valuable for the late-stage modification of the pyrrolopyridine core, allowing for the rapid generation of diverse analogs for structure-activity relationship studies.

Post-Synthetic Functional Group Interconversions

Functional groups introduced onto the this compound core can be further manipulated through a variety of post-synthetic modifications. These interconversions are crucial for accessing a wider range of derivatives.

Examples of such transformations include:

Reduction of a Nitro Group: A nitro group at the C3 position can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then be further functionalized.

Hydrolysis of an Ester: An ester group, for instance at the C2-methyl position or on the pyridine ring, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Cross-Coupling Reactions: A halogen atom, such as bromine at the C3 position or the fluorine at C6 (though less reactive in cross-coupling than heavier halogens), can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Rearrangement Pathways and Mechanistic Considerations within the Pyrrolopyridine Framework

While the pyrrolopyridine framework is generally stable, certain reaction conditions can induce rearrangements. For instance, under strongly acidic conditions, protonation of the ring system could potentially lead to ring-opening or isomerization pathways, although such rearrangements are not commonly reported for this specific scaffold under typical synthetic conditions.

Mechanistically, understanding the electronic distribution and the stability of reaction intermediates is key to predicting the reactivity and regioselectivity of transformations on the this compound core. Computational studies on related azaindole systems have been instrumental in elucidating these factors. For example, the calculated electron density maps confirm the nucleophilic character of the C3 position in the pyrrole ring and the electrophilic nature of the C6 position in the pyridine ring.

Reactivity of the Pyrrolopyridine Nitrogen Atoms (e.g., Protonation, Alkylation)

The this compound molecule possesses two nitrogen atoms with distinct reactivity.

Pyrrole Nitrogen (N1): The lone pair of electrons on the pyrrole nitrogen is involved in the aromatic sextet of the pyrrole ring, making it less basic and less nucleophilic. However, it can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated.

Pyridine Nitrogen (N4): The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system. This makes the pyridine nitrogen significantly more basic and nucleophilic. It can be readily protonated by acids to form a pyridinium (B92312) salt and can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts.

The differential reactivity of these two nitrogen atoms allows for selective functionalization. For instance, alkylation will preferentially occur at the more nucleophilic pyridine nitrogen under neutral or slightly acidic conditions.

Computational and Spectroscopic Characterization Methodologies

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical chemistry provides indispensable tools for predicting the behavior and properties of molecules like 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine. By modeling the molecule in silico, researchers can gain insights into its stability, electronic nature, and potential reaction sites, guiding further experimental work.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the optimized molecular geometry and electronic structure of a compound in its ground state. semanticscholar.org For heterocyclic molecules, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311+G(d,p) to calculate structural parameters, including bond lengths and angles. semanticscholar.orgnih.gov These calculations yield the most stable, lowest-energy arrangement of the atoms, which is fundamental for understanding all other molecular properties. The introduction of substituents like fluorine and a methyl group on the pyrrolopyridine core influences the charge distribution and geometry, which DFT can precisely model. researchgate.net

Table 1: Typical Parameters for DFT Calculations on Heterocyclic Compounds

ParameterCommon SelectionPurpose
Method DFTProvides a good balance of accuracy and computational cost for electronic structure calculations.
Functional B3LYPA hybrid functional widely used for organic molecules, known for reliable geometry optimization.
Basis Set 6-311+G(d,p)Describes the spatial distribution of electrons, with polarization and diffuse functions for improved accuracy.
Solvent Model PCM / SMD(Optional) Simulates the effect of a solvent on the molecule's properties.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. semanticscholar.orgaimspress.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic systems like this compound, these orbitals are typically delocalized π-systems. The calculated energies of the HOMO, LUMO, and the energy gap provide insights into the molecule's charge transfer characteristics. aimspress.comias.ac.in

Table 2: Representative FMO Data from a Related Pyrrolopyrimidine

OrbitalEnergy (eV)Significance
HOMO -6.25Represents the electron-donating ability.
LUMO -1.75Represents the electron-accepting ability.
Energy Gap (ΔE) 4.50Correlates with chemical stability and reactivity.
Note: Data is illustrative and based on general values for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. aimspress.com It is calculated based on the molecule's electron density and is invaluable for predicting how a molecule will interact with other charged species. MEP maps are color-coded: red regions indicate areas of high electron density and negative electrostatic potential (e.g., around electronegative atoms like nitrogen and fluorine), which are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions denote areas of low electron density and positive electrostatic potential (often around hydrogen atoms), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electronegative nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings and the fluorine atom as potential sites for hydrogen bonding and other intermolecular interactions.

Computational methods can also predict spectroscopic data, which can then be compared with experimental results for structural validation. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. ias.ac.in By calculating the energy required to promote an electron from an occupied orbital to an unoccupied one (such as a π→π* transition), TD-DFT can predict the absorption maxima (λmax). ias.ac.in The close agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure.

For molecules with flexible parts or those that can exist in different isomeric forms, computational analysis is used to determine the most stable structures. Conformational analysis involves calculating the potential energy surface of the molecule as bonds are rotated to find the lowest-energy conformers. rsc.orgresearchgate.net Tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers, is also common in heterocyclic systems like pyrrolopyridines. The proton on the pyrrole nitrogen, for instance, could potentially migrate to the pyridine nitrogen. Quantum chemical calculations can determine the relative Gibbs free energy of different tautomers, predicting which form is thermodynamically favored under specific conditions. tandfonline.comresearchgate.net

Advanced Spectroscopic Elucidation Techniques for Structural Confirmation

While computational methods provide predictive insights, experimental spectroscopic techniques are essential for unambiguous structural confirmation. A combination of methods is typically employed to characterize a newly synthesized molecule like this compound.

The structures of novel pyrrolo[2,3-b]pyridine derivatives are routinely confirmed using a suite of spectral data. juniperpublishers.comresearchgate.netrepec.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to map the carbon-hydrogen framework of the molecule. Mass Spectrometry (MS) confirms the molecular weight and can provide clues about the structure through fragmentation patterns. tandfonline.comresearchgate.net Infrared (IR) spectroscopy helps identify the presence of specific functional groups and bonds, such as N-H stretches in the pyrrole ring. juniperpublishers.com In cases where a single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional solid-state structure of the molecule, confirming bond lengths and angles with high precision. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of this compound by providing information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the pyrrole ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the fluorine atom and the electronic properties of the fused heterocyclic ring system.

¹³C NMR: The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine atom (C-6) is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the NMR of organofluorine compounds. The chemical shifts of the carbons in the pyridine ring will be modulated by the fluorine substituent.

¹⁹F NMR: As ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org It offers a wide range of chemical shifts, which are very sensitive to the local electronic environment. biophysics.orgthermofisher.com For this compound, a single resonance is expected for the fluorine atom at the C-6 position. The signal's multiplicity would be determined by its coupling to nearby protons, primarily the proton at C-5 and potentially a longer-range coupling to the proton at C-7. Spin-spin couplings between fluorine and hydrogen are typically observed and can be quite large. wikipedia.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Couplings
¹H2.5 (s, 3H, CH₃)Protons on the pyridine and pyrrole rings will exhibit complex splitting patterns due to H-H and H-F couplings.
6.5-8.5 (m, Ar-H)
~11.0 (br s, 1H, NH)
¹³C~15 (CH₃)The carbon attached to fluorine (C-6) will show a large ¹JC-F coupling. Other carbons will show smaller ²JC-F and ³JC-F couplings.
100-160 (Ar-C)
¹⁹F-110 to -170 (vs. CFCl₃)The fluorine signal will be split into a multiplet due to coupling with adjacent aromatic protons.

Note: The data in the table are predicted values based on the analysis of similar molecular structures and general principles of NMR spectroscopy. Specific experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands confirming its structure. These include a sharp N-H stretching vibration for the pyrrole moiety, C-H stretching vibrations for the aromatic rings and the methyl group, and characteristic stretching vibrations for the C=C and C=N bonds within the fused aromatic system. A strong absorption band corresponding to the C-F stretching vibration would also be a prominent feature.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrrole N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Methyl C-HStretch2850 - 3000
Aromatic C=C / C=NStretch1450 - 1650
C-FStretch1000 - 1250

Note: The data presented are characteristic ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Using techniques like electrospray ionization (ESI), an exact mass of the molecular ion (e.g., [M+H]⁺) can be determined. rsc.org This experimental mass can then be compared to the calculated theoretical mass based on the molecular formula, with a match within a few parts per million (ppm) providing strong evidence for the correct composition.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₈H₇FN₂
Calculated Exact Mass150.0600
Expected Ion[M+H]⁺
Expected m/z151.0678

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not detailed in the available literature, analysis of related pyrrolopyridine structures demonstrates the power of this technique. nih.govnih.gov This method would provide accurate measurements of bond lengths, bond angles, and dihedral angles, revealing the planarity of the fused ring system. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and potential π-π stacking, which dictate the crystal packing arrangement. nih.gov

Table 4: Crystallographic Parameters Determinable by X-ray Diffraction

Parameter Information Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). nih.gov
Space GroupThe set of symmetry operations for the crystal. researchgate.net
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). nih.gov
Bond Lengths & AnglesPrecise intramolecular geometric parameters.
Dihedral AnglesInformation on the planarity and conformation of the molecule. nih.gov
Intermolecular InteractionsDetails of hydrogen bonding, halogen bonding, and π-π stacking that stabilize the crystal lattice.

Laser Spectroscopic Characterization for Gas-Phase Studies

Laser spectroscopic techniques can be employed to investigate the intrinsic properties of this compound in the gas phase, free from solvent or solid-state interactions. Methods such as laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) spectroscopy could be used to probe the electronic transitions of the molecule. These studies yield precise information about the energies of the ground and excited electronic states, as well as vibrational frequencies in those states. Such gas-phase data are valuable for benchmarking theoretical calculations of molecular structure and energetics.

Theoretical and Structural Aspects of Structure Property Relationships

Influence of Fluorine Substitution on Electronic Properties and Aromaticity

The introduction of a fluorine atom at the C-6 position of the pyrrolo[3,2-b]pyridine scaffold significantly alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the pyridine (B92270) ring, which can, in turn, influence the aromaticity of the entire fused system. rsc.orgnih.gov The aromaticity of heterocyclic compounds like pyrrolopyridines is a critical factor in their stability and reactivity. libretexts.orgresearchgate.net

The presence of fluorine can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.commdpi.com Specifically, the electron-withdrawing nature of fluorine can lower the energy of the LUMO, potentially increasing the molecule's ability to accept electrons in chemical reactions. mdpi.com This modification of electronic properties is a key strategy in medicinal chemistry for fine-tuning the interaction of a molecule with biological targets. nih.gov Furthermore, the substitution pattern of fluorine atoms has a considerable impact on these electronic properties. mdpi.com

Studies on related fluorinated pyridines have shown that the position and nature of the fluorine substituent affect the in-plane ring normal modes and intramolecular charge delocalization. rsc.org While a direct quantitative measure of the aromaticity of 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine requires specific computational studies, the general principles of substituent effects on aromatic systems suggest a nuanced interplay between the electron-withdrawing fluorine and the electron-donating potential of the pyrrole (B145914) ring nitrogen. researchgate.net

Impact of Methyl Group at C-2 on Conformational Preferences and Steric Interactions

The methyl group at the C-2 position of the pyrrole ring introduces steric bulk, which can influence the molecule's conformational preferences and its interactions with other molecules. The rotation of the methyl group is generally considered to have a low energy barrier, but its presence can create steric hindrance that affects the planarity of the molecule and its ability to engage in intermolecular interactions, such as π-stacking.

In the context of structure-activity relationships, a methyl group can be strategically introduced to improve metabolic stability. nih.gov The steric shield provided by the methyl group can protect adjacent functional groups from enzymatic degradation. Furthermore, the size and position of the methyl group can be critical for achieving optimal binding within a receptor pocket, where even small changes in steric bulk can lead to significant differences in biological activity. nih.gov

The interplay between the methyl group and other substituents can also lead to specific conformational preferences. For instance, in substituted pyrrolidine (B122466) rings, the presence of a fluorine atom can significantly influence stereochemical behavior and conformational stability. beilstein-journals.org While the pyrrolo[3,2-b]pyridine core is largely planar, the methyl group's interactions with neighboring atoms or solvent molecules could induce minor deviations from planarity.

Theoretical Models for Substituent Effects on Pyrrolopyridine Scaffold Properties

The properties of the this compound can be rationalized and predicted using various theoretical models. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comnih.govresearchgate.net DFT calculations can provide insights into the effects of the fluorine and methyl substituents on the geometry, electronic distribution, and reactivity of the pyrrolopyridine scaffold. ekb.eg

Key theoretical approaches include:

Natural Bond Orbital (NBO) analysis: This method can reveal details about intramolecular charge delocalization and the strength of various bonds within the molecule, offering a quantitative picture of the electronic effects of the substituents. rsc.org

Frontier Molecular Orbital (FMO) theory: By calculating the energies and shapes of the HOMO and LUMO, FMO theory helps to predict the molecule's reactivity in various chemical reactions. mdpi.com The electron-withdrawing fluorine is expected to lower the LUMO energy, making the molecule a better electron acceptor. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

These computational studies are invaluable for understanding structure-activity relationships (SAR), which are crucial in the design of new molecules with specific biological activities. nih.govnih.gov By systematically varying substituents in silico, researchers can predict which modifications are likely to enhance desired properties.

Planarity and π-Conjugation within the Pyrrolo[3,2-b]pyridine System

The pyrrolo[3,2-b]pyridine core is an aromatic, bicyclic system characterized by a high degree of planarity. This planarity is essential for effective π-conjugation, where the p-orbitals of the constituent atoms overlap to form a delocalized π-electron system across both rings. libretexts.org This extensive conjugation is a defining feature of aromatic compounds and contributes significantly to their stability. researchgate.net

Stereochemical Considerations in Substituted Pyrrolopyridines

For the specific compound this compound, there are no chiral centers, and therefore, it does not exist as enantiomers or diastereomers. However, stereochemistry becomes a critical consideration when additional substituents are introduced, particularly if they create stereogenic centers.

The relative stereochemistry of substituents can have a profound impact on the biological and chemical properties of pyrrolidine derivatives and other heterocyclic systems. beilstein-journals.org The presence of fluorine, for example, can influence the stereochemical outcome of reactions and stabilize certain conformations. beilstein-journals.org

Emerging Research Directions and Advanced Chemical Applications

Development of Novel Synthetic Methodologies for Diversified Pyrrolopyridine Analogues

The functionalization and diversification of the pyrrolo[3,2-b]pyridine core are crucial for exploring its full potential. While the synthesis of the parent scaffold is established, research is moving towards more efficient and versatile methodologies to generate a wide array of analogues. Key strategies often involve the construction of either the pyrrole (B145914) or the pyridine (B92270) ring onto a pre-existing partner ring. nbuv.gov.ua

Common synthetic approaches that can be adapted for producing derivatives of 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine include:

Annulation of a pyrrole ring onto a pyridine precursor: This is a widely used method. For instance, the Bartoli indole (B1671886) synthesis, involving the reaction of a nitro-pyridine with a vinyl Grignard reagent, is a powerful tool for creating the pyrrolopyridine framework. nbuv.gov.ua

Annulation of a pyridine ring onto a pyrrole precursor: This approach offers alternative pathways to access diverse substitution patterns that may be difficult to achieve otherwise.

Cross-coupling reactions: Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Lam couplings, are instrumental for late-stage functionalization. nih.govmdpi.comnih.gov These methods allow for the introduction of various aryl, alkyl, and heteroatom substituents onto the core structure, enabling the fine-tuning of electronic and steric properties. For example, a pre-halogenated pyrrolopyridine can be coupled with a variety of boronic acids or amines to yield diverse products. nih.govnih.gov

Multicomponent Reactions (MCRs): Strategies like the Ugi-Zhu reaction have been employed for the diversity-oriented synthesis of complex polyheterocyclic compounds based on related pyrrolopyridine isomers, demonstrating the power of MCRs in rapidly building molecular complexity from simple starting materials. mdpi.com

These methodologies facilitate the creation of libraries of compounds for screening in various applications, from materials science to medicinal chemistry.

Table 1: Synthetic Strategies for Pyrrolopyridine Diversification

MethodologyDescriptionPotential for Diversification
Bartoli Reaction Reaction of a substituted nitropyridine with a vinyl Grignard reagent to form the pyrrole ring. nbuv.gov.uaAllows for various substituents on both the pyridine and the newly formed pyrrole ring.
Suzuki Coupling Palladium-catalyzed cross-coupling of a halo-pyrrolopyridine with a boronic acid. nih.govEnables the introduction of a wide range of aryl and vinyl groups.
Buchwald-Hartwig Amination Palladium-catalyzed coupling of a halo-pyrrolopyridine with an amine. mdpi.comFacilitates the synthesis of various amino-pyrrolopyridine derivatives.
Ugi-Zhu Reaction A multicomponent reaction used to assemble complex heterocyclic systems in a single pot. mdpi.comHigh potential for generating skeletal diversity and varied functional group appendages.

Exploration in Advanced Materials Science: Pyrrolopyridines as Components in Optoelectronic Systems

The field of organic electronics is continually searching for novel π-conjugated systems with tunable properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Pyrrole-based compounds and fluorinated aromatics are two important classes of materials in this area. rsc.orgmorressier.com The this compound scaffold combines features from both.

The incorporation of fluorine into organic semiconductors is a well-established strategy for modifying their electronic properties. rsc.org Fluorine's high electronegativity typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can enhance electron injection, improve resistance to oxidative degradation, and promote n-type or ambipolar charge transport. rsc.org Furthermore, non-covalent interactions involving fluorine, such as C–H···F hydrogen bonds, can influence the solid-state packing of molecules, which is critical for efficient charge transport. rsc.org

The pyrrolo[3,2-b]pyridine core provides a rigid, planar, and π-conjugated system. This inherent structure, combined with the electronic influence of the fluoro and methyl substituents, makes it a promising building block for new optoelectronic materials. rsc.orgnih.govnih.gov Research on related pyrrolo-phenanthrolines has shown their potential as n-type semiconductors with high thermal stability and optical transparency, suitable for applications in nanoelectronics and optoelectronics. nih.govnih.gov By polymerizing or incorporating this scaffold into larger conjugated systems, materials with tailored absorption, emission, and charge transport characteristics could be developed.

Table 2: Influence of Structural Features on Optoelectronic Properties

Structural FeatureEffect on PropertiesPotential Application
Pyrrolo[3,2-b]pyridine Core Provides a rigid, π-conjugated backbone.Base scaffold for organic semiconductors. morressier.com
Fluorine Substitution Lowers HOMO/LUMO energy levels, increases electron affinity, enhances stability. rsc.orgn-type semiconductors, stable materials for OLEDs and OFETs. rsc.org
Methyl Substitution Acts as an electron-donating group, can influence solubility and morphology.Tuning of electronic properties and processability.
Extended Conjugation Narrows the band gap, shifts absorption/emission to longer wavelengths. rsc.orgActive layers in organic solar cells and near-infrared emitters.

Application as Precursors for Complex Polyheterocyclic Frameworks (e.g., Covalent Organic Frameworks, Triazine Structures)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing. mdpi.comresearchgate.net The synthesis of COFs relies on the use of rigid molecular building blocks (monomers) that can form strong covalent bonds in a predictable manner.

The this compound scaffold is a potential precursor for such frameworks. By introducing appropriate functional groups (e.g., amines, aldehydes, or boronic acids) onto the pyrrolopyridine core, it can be designed as a multitopic linker for COF synthesis. The inherent nitrogen atoms within the bicyclic structure can act as coordination sites or basic centers, imparting specific functionalities to the resulting COF. For example, pyridine-containing COFs have been explored for various applications, and the azine-pyridine framework has been used to generate self-polymerized COF films. nih.gov

Similarly, the pyrrolopyridine nucleus can be used to construct other complex polyheterocyclic systems. Research has shown that pyrrolopyridine derivatives can be converted into nitrogen-rich structures like tetrazoles and triazines via click chemistry. mdpi.com For instance, a nitrile-functionalized pyrrolo[3,4-b]pyridin-5-one has been successfully converted into a 2,4-diamino-1,3,5-triazine-pyrrolopyridine structure. mdpi.com This demonstrates the utility of the pyrrolopyridine scaffold as a platform for accessing more complex, high-nitrogen-content materials.

Studies on the Coordination Chemistry of Pyrrolopyridines

The pyridine ring is a classic ligand in coordination chemistry, capable of binding to a wide range of metal ions. wikipedia.org The nitrogen atom in the pyridine moiety of this compound is a Lewis basic site available for metal coordination. As a ligand, it is classified as an L-type, two-electron donor. wikipedia.org

Studying the coordination of this ligand with various transition metals could lead to the development of novel complexes with interesting structural, electronic, and magnetic properties. These complexes could find applications in catalysis, sensing, or as building blocks for metal-organic frameworks (MOFs). The geometry of the resulting complexes would depend on the metal ion, counter-ions, and reaction conditions, with common geometries for pyridine complexes including octahedral and tetrahedral arrangements. wikipedia.org

Future Perspectives in the Fundamental Chemical Research of Pyrrolo[3,2-b]pyridines

The fundamental chemical research of this compound and its derivatives holds considerable promise. While its applications in medicinal chemistry are being explored, its potential in other advanced chemical domains is just beginning to be recognized.

Future research directions are likely to focus on several key areas:

Systematic Synthetic Exploration: A comprehensive exploration of the synthetic methodologies discussed in section 6.1 is needed to build a diverse library of this compound analogues with various substitution patterns. This will provide a platform for systematic structure-property relationship studies.

Experimental Validation in Materials Science: While the potential for optoelectronic applications is high, experimental validation is required. This includes the synthesis of well-defined oligomers and polymers containing the scaffold and the characterization of their photophysical properties, charge carrier mobilities, and performance in prototype devices.

Rational Design of Porous Materials: The design and synthesis of COFs and other porous frameworks using functionalized this compound as a linker is a promising avenue. The fluorine and nitrogen atoms could be leveraged to create frameworks with specific affinities for guest molecules like CO2 or volatile organic compounds.

Exploration of Novel Metal Complexes: A detailed investigation into the coordination chemistry of this ligand with a broad range of metals could uncover complexes with unique catalytic activities or physical properties. The interplay of the fluoro and methyl groups on ligand strength and complex stability warrants in-depth study.

Q & A

Q. What are the standard synthetic routes for 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with acetylene-based precursors. For fluorinated analogs, Selectfluor® is commonly used for late-stage fluorination, as seen in similar pyrrolopyridine derivatives (e.g., 29% yield for 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine using Selectfluor® in acetonitrile/ethanol at 70°C) . Key steps include solvent optimization (e.g., acetonitrile for fluorination), temperature control, and purification via column chromatography (DCM/EA mixtures). Contamination risks arise from incomplete cyclization or side reactions; TLC and NMR monitoring are critical .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

  • NMR : Distinct signals for fluorine (¹⁹F-NMR at δ ≈ -172 ppm) and methyl protons (¹H-NMR δ ~2.5 ppm).
  • HRMS : Confirmation of molecular ion peaks (e.g., [M+H]+ expected at m/z 137.05 for C₇H₆FN₂).
  • X-ray crystallography : Resolves bicyclic core geometry and substituent positions, though limited by crystal formation challenges in fluorinated heterocycles .

Q. What preliminary biological activities are reported for pyrrolo[3,2-b]pyridine derivatives?

Fluorinated derivatives exhibit kinase inhibition (e.g., FGFR1-3 targeting) and anticancer potential. For example, 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives inhibit FGFR signaling, with IC₅₀ values in nanomolar ranges . Methyl and fluoro groups enhance lipophilicity and metabolic stability, critical for cellular uptake .

Advanced Research Questions

Q. How do substituent modifications at the 2- and 6-positions affect bioactivity?

Comparative studies on analogs reveal:

Substituent (Position)Bioactivity TrendKey Mechanism
2-Methyl, 6-FluoroHigh FGFR inhibitionEnhanced binding to ATP pocket
2-H, 6-BromoModerate activityReduced selectivity due to bulkier halogen
2-Methyl, 6-NitroCytotoxicityROS generation via nitro group reduction
Fluorine’s electronegativity improves target affinity, while methyl groups reduce steric hindrance .

Q. What methodologies resolve contradictions in reported biological data (e.g., in vitro vs. in vivo efficacy)?

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. MCF-7) to identify model-specific effects.
  • Metabolic stability assays : Assess hepatic microsome degradation to explain poor in vivo translation.
  • Molecular docking : Validate FGFR binding modes using crystallographic data (e.g., PDB ID 4RW8) .

Q. How can the mechanism of action be elucidated for this compound?

  • Kinase profiling panels : Screen against 100+ kinases to identify off-target effects (e.g., VEGFR or PDGFR cross-reactivity).
  • Apoptosis assays : Measure caspase-3/7 activation to distinguish cytostatic vs. cytotoxic effects.
  • Transcriptomics : RNA-seq analysis of treated cancer cells to map pathway enrichment (e.g., MAPK or PI3K-AKT) .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate esters at the 3-position for enhanced aqueous solubility.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates.
  • SAR studies : Replace methyl with trifluoromethyl to balance lipophilicity and solubility (logP reduction from 2.1 to 1.8) .

Data Contradiction Analysis

Q. How to address discrepancies in fluorination efficiency across studies?

Conflicting fluorination yields (e.g., 29% vs. 45%) may stem from:

  • Substrate purity : Impurities in starting materials (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) quench Selectfluor®.
  • Solvent effects : Acetonitrile outperforms DMF due to better fluorine radical stabilization.
  • Temperature gradients : Rapid heating (>70°C) accelerates side reactions .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for fluorination and use Pd-catalyzed cross-coupling for functionalization .
  • Biological assays : Include positive controls (e.g., Erdafitinib for FGFR inhibition) and validate findings in 3D tumor spheroid models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.